3-Cyclopentylpropan-1-amine hydrochloride
Overview
Description
3-Cyclopentylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H18ClN and a molecular weight of 163.69 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique structure, which includes a cyclopentyl group attached to a propan-1-amine moiety, and it is typically available as a hydrochloride salt to enhance its stability and solubility .
Preparation Methods
The synthesis of 3-Cyclopentylpropan-1-amine hydrochloride involves several steps. One common method starts with the cyclopentylation of a suitable precursor, followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Cyclopentylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides under specific conditions.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopentylpropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound is utilized in studies involving amine transport and metabolism.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopentylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. It primarily acts as an amine, participating in various biochemical pathways. The cyclopentyl group may influence its binding affinity and specificity towards certain enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
3-Cyclopentylpropan-1-amine hydrochloride can be compared with other similar compounds such as:
Cyclopentylamine: Lacks the propan-1-amine moiety, making it less versatile in certain reactions.
Propan-1-amine: Does not have the cyclopentyl group, which may affect its binding properties.
Cyclopentylmethylamine: Similar structure but with a different substitution pattern, leading to variations in reactivity and applications.
This compound’s unique combination of a cyclopentyl group and a propan-1-amine moiety makes it particularly valuable in research and industrial applications.
Properties
IUPAC Name |
3-cyclopentylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c9-7-3-6-8-4-1-2-5-8;/h8H,1-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJNEPGKYMNYGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193387-79-9 | |
Record name | 3-cyclopentylpropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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